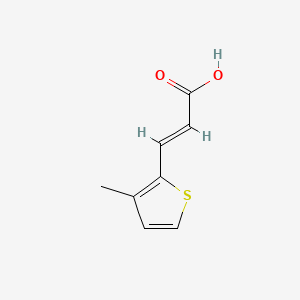

3-(3-Methyl-2-thienyl)acrylic acid

Beschreibung

Overview of Acrylic Acid Derivatives in Organic Chemistry

Acrylic acid and its derivatives are fundamental building blocks in organic synthesis, characterized by a vinyl group directly attached to a carboxylic acid terminus. Their reactivity, stemming from the conjugated system of the double bond and the carboxyl group, allows for a variety of chemical transformations. These compounds are pivotal in the production of polymers, resins, and a multitude of specialty chemicals. Their ability to undergo addition reactions, esterification, and amidation makes them versatile precursors in the synthesis of more complex molecules.

Importance of Thiophene (B33073) Moieties in Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a key heterocyclic compound in chemical research. numberanalytics.comontosight.aibritannica.com Its structural similarity to benzene (B151609) allows it to often be substituted for a benzene ring in biologically active compounds without a loss of activity. wikipedia.org Thiophene and its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials for electronic devices. ontosight.ai The thiophene nucleus is found in numerous approved drugs, highlighting its role as a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org The unique electronic properties and reactivity of the thiophene ring make it an attractive component for constructing complex molecules with diverse biological and material science applications. numberanalytics.comimpactfactor.org

Structural Context of 3-(3-Methyl-2-thienyl)acrylic acid within Substituted Thiophene-Acrylic Acids

This compound belongs to the family of substituted thiophene-acrylic acids. Its structure features an acrylic acid moiety attached to the 2-position of a thiophene ring, which is itself substituted with a methyl group at the 3-position. The general structure of thiophene-acrylic acids involves a thiophene ring linked to an acrylic acid group, with variations arising from the position of the acrylic acid on the thiophene ring and the presence of other substituents. For instance, related compounds include 3-(2-Thienyl)acrylic acid and 3-(3-Thienyl)acrylic acid, which lack the methyl group. sigmaaldrich.comnih.gov Another example is (E)-3-(3-Bromothiophen-2-yl)acrylic acid, where a bromine atom is present at the 3-position instead of a methyl group. ontosight.ai These structural variations can significantly influence the chemical and physical properties of the molecule.

Research Gaps and Motivations for Studying this compound

While the broader class of thiophene derivatives has been extensively studied for its therapeutic potential in areas like cancer and inflammation, specific research on this compound is more niche. rsc.orgimpactfactor.org One documented application for this compound is in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are being investigated as potential anticancer agents. chemicalbook.com The motivation to study this particular compound lies in exploring how the specific substitution pattern—a methyl group at the 3-position and the acrylic acid at the 2-position—influences its reactivity and potential biological activity compared to other thiophene-acrylic acid isomers and derivatives. Further research is needed to fully elucidate its unique properties and potential applications, representing a gap in the current scientific literature. numberanalytics.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFDGOVNVKDTEB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77741-66-3, 102696-70-8 | |

| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization of 3 3 Methyl 2 Thienyl Acrylic Acid

Reactivity of the Acrylic Acid Moiety

The acrylic acid portion of the molecule, characterized by a carboxylic acid group in conjugation with a carbon-carbon double bond, is the primary site for derivatization through common carboxylic acid reactions.

Esterification Reactions and Ester Derivatives

3-(3-Methyl-2-thienyl)acrylic acid readily undergoes esterification, a fundamental reaction for carboxylic acids. This process typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the corresponding ester. google.com The reaction equilibrium is generally shifted towards the product by removing the water formed during the reaction. google.com

A notable derivative is Methyl 3-(3-methyl-2-thienyl)acrylate, formed by reacting the parent acid with methanol. chemicalbook.com The synthesis of acrylic esters can be achieved by refluxing the acrylic acid with an excess of the desired alcohol and a catalytic amount of concentrated sulfuric acid. researchgate.net

Table 1: Representative Ester Derivatives of this compound

| Derivative Name | Alcohol Reactant | Potential Catalyst |

|---|---|---|

| Methyl 3-(3-methyl-2-thienyl)acrylate | Methanol | H₂SO₄ |

| Ethyl 3-(3-methyl-2-thienyl)acrylate | Ethanol | H₂SO₄ |

Amidation Reactions and Amide Derivatives

The carboxylic acid functionality can be converted into an amide bond, a reaction of significant importance in medicinal chemistry. The direct reaction of a carboxylic acid with an amine is generally difficult and requires high temperatures. Therefore, the synthesis of amides from this compound typically proceeds through the activation of the carboxyl group. This can be achieved by converting the acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation with an amine under milder conditions.

This reactivity is demonstrated in its use for the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which have been investigated as potential anticancer agents. chemicalbook.com More recent methods for the direct amidation of esters, which can be derived from the subject acid, involve the use of reagents like sodium amidoboranes at room temperature without a catalyst. nih.gov

Table 2: Examples of Amide Derivatives from this compound

| Amine Reactant | Coupling Method | Derivative Class |

|---|---|---|

| Aniline | Acyl chloride intermediate | N-phenyl-3-(3-methyl-2-thienyl)acrylamide |

| Benzylamine | Peptide coupling reagent (e.g., DCC) | N-benzyl-3-(3-methyl-2-thienyl)acrylamide |

Other Carboxylic Acid Functional Group Transformations

Beyond esterification and amidation, the carboxylic acid group of this compound can undergo other characteristic transformations. These reactions further enhance its utility as a synthetic intermediate.

Reduction to Alcohols : The carboxylic acid can be reduced to the corresponding primary alcohol, (E)-3-(3-methylthiophen-2-yl)prop-2-en-1-ol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Careful selection of the reducing agent is necessary to avoid reduction of the conjugated double bond.

Conversion to Acyl Halides : As mentioned in the context of amidation, the acid can be converted to highly reactive acyl halides. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 3-(3-methyl-2-thienyl)acryloyl chloride. This intermediate is not typically isolated but is used directly in subsequent reactions with various nucleophiles to form esters, amides, and other derivatives. msu.edu

Decarboxylation : While generally stable, under certain harsh conditions, such as during vigorous bromination reactions, thiophene (B33073) carboxylic acids can undergo decarboxylation. beilstein-journals.org

Reactivity of the Thiophene Ring and Substituent Effects

The thiophene ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are significantly influenced by the substituents attached to the ring: the activating methyl group and the deactivating acrylic acid group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a key class of reactions for modifying the thiophene ring. masterorganicchemistry.com In 2-substituted thiophenes, electrophilic attack preferentially occurs at the C5 position, which is the most activated position. The C4 position is the least reactive. The presence of substituents on the ring in this compound directs incoming electrophiles.

Common electrophilic aromatic substitution reactions include:

Halogenation : Bromination, for example, using N-bromosuccinimide (NBS), is expected to occur primarily at the C5 position, which is activated by the sulfur atom and not sterically hindered. Studies on related 3-methylthiophene (B123197) systems confirm that the 5-position is highly susceptible to bromination. beilstein-journals.org

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, also expected at the C5 position. libretexts.org

Friedel-Crafts Acylation and Alkylation : These reactions introduce acyl or alkyl groups, respectively, onto the thiophene ring using a Lewis acid catalyst. masterorganicchemistry.com Acylation with an acyl halide (e.g., acetyl chloride) and aluminum chloride would likely yield the 5-acetyl derivative.

The general mechanism involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Influence of the Methyl Group on Electronic Properties and Reaction Pathways

The Acrylic Acid Group : The -(CH=CHCOOH) group at the C2 position is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons. This effect deactivates the thiophene ring towards electrophilic attack, making it less reactive than unsubstituted thiophene. This group primarily directs incoming electrophiles to the C5 position.

The Methyl Group : The methyl group (-CH₃) at the C3 position is an electron-donating group through a positive inductive effect (+I). It increases the electron density of the thiophene ring, thereby activating it towards electrophilic aromatic substitution. beilstein-journals.org This activating effect counteracts the deactivating effect of the acrylic acid group to some extent.

The net effect is a thiophene ring that is still susceptible to electrophilic attack, particularly at the C5 position. The electron-donating methyl group enhances the nucleophilicity of the ring, facilitating the attack on electrophiles, while the regiochemical outcome is strongly directed to the C5 position by the combined influence of the sulfur atom and the C2-substituent.

Isomerization Studies

Photochemical Conversion to Cis-Isomers

The trans isomer of this compound, which is typically the more thermodynamically stable form, can potentially undergo photochemical isomerization to its corresponding cis-isomer upon exposure to light. This process, common for compounds with a carbon-carbon double bond within a conjugated system, involves the absorption of photons, leading to an excited state where rotation around the double bond becomes possible. Upon relaxation, the molecule can return to the ground state as either the trans or cis-isomer.

While specific studies on the photochemical conversion of this compound are not extensively detailed in the provided search results, the behavior of analogous compounds, such as cinnamic acid derivatives, provides a well-established precedent. For instance, trans-isomers of phenyl acrylic acid compounds have been shown to convert to their cis-isomers with conversion ratios of 20-60% under the influence of sunlight over a period of 2 to 48 hours google.com. The efficiency of this isomerization is dependent on factors such as the wavelength of irradiation, the solvent, and the concentration of the solution science.gov. It is conceivable that this compound would exhibit similar photoswitchable behavior, a property that is highly sought after in the development of smart materials and molecular devices.

Polymerization Studies and Polymeric Materials

The acrylic acid functionality in this compound makes it a viable monomer for polymerization reactions. The resulting polymers would feature the 3-methyl-2-thienyl group as a pendant side chain, which can impart unique optical, electronic, and physical properties to the polymeric material.

Incorporation into Polymer Backbones

This compound can be incorporated into polymer backbones through various polymerization techniques, such as free radical polymerization, controlled radical polymerization (e.g., RAFT or ATRP), and anionic or group transfer polymerization of a protected monomer derivative uni-bayreuth.de. The direct polymerization of acrylic acid monomers is a well-established industrial process. The resulting poly(acrylic acid) derivatives are often valued for their hydrophilicity, adhesiveness, and pH-responsiveness. The inclusion of the thienyl moiety would introduce a hydrophobic and potentially electroactive component to the polymer chain.

The specific conditions for the polymerization of this compound would need to be optimized, but the general principles of acrylic acid polymerization would apply. For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used for acrylic acid, yielding well-defined polymers researchgate.net. This level of control over the polymer architecture is crucial for tailoring the final properties of the material.

Synthesis of Polymeric Derivatives with Enhanced Properties

The synthesis of polymeric derivatives of this compound opens avenues for creating materials with enhanced or novel properties. The thiophene ring, a sulfur-containing heterocycle, is a well-known component of conducting polymers and organic electronic materials. By incorporating this moiety into a poly(acrylic acid) backbone, it may be possible to develop materials that combine the properties of polyelectrolytes with those of semiconducting polymers.

Computational Chemistry and Theoretical Investigations of 3 3 Methyl 2 Thienyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules.

Density Functional Theory (DFT) is a widely used method for the geometry optimization of molecules, providing insights into their three-dimensional structure and electronic properties. mdpi.comnih.gov For thiophene (B33073) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p) or aug-cc-pVTZ, are used to determine the most stable conformation (geometry) of the molecule. nih.govfigshare.com These calculations can accurately predict bond lengths, bond angles, and dihedral angles.

For a molecule like 3-(3-Methyl-2-thienyl)acrylic acid, DFT would be instrumental in understanding how the methyl group on the thiophene ring influences the planarity of the molecule and the orientation of the acrylic acid side chain. The optimized geometry is the foundation for all other computational analyses, including vibrational frequencies and electronic properties. A study on the related compound, 3-thiophene acetic acid, utilized DFT with the B3LYP functional and the aug-cc-pVTZ basis set to achieve good agreement between calculated and experimental molecular geometry. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Thiophene Acrylic Acid Derivative (by analogy) (Note: Data is illustrative and based on typical findings for similar thiophene derivatives)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=C (acrylic) | 1.34 | ||

| C-C (acrylic-thiophene) | 1.45 | ||

| C=O | 1.22 | ||

| C-O | 1.35 | ||

| Thiophene C-S | 1.72 | ||

| Thiophene C-C | 1.38 - 1.43 | ||

| C-C-C (acrylic) | 121 | ||

| C-C=O | 124 | ||

| C-C-O | 115 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited state properties of molecules, such as electronic transitions and UV-Vis absorption spectra. researchgate.netmdpi.comresearchgate.net By simulating the UV-Vis spectrum, researchers can predict the maximum absorption wavelengths (λmax) and understand the nature of the electronic transitions involved. researchgate.netmdpi.com

For this compound, TD-DFT calculations would likely be performed on the DFT-optimized geometry. These calculations can help identify the key electronic transitions, which are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The results are typically compared with experimental spectra to validate the computational methodology. researchgate.net Studies on similar natural compounds have shown that TD-DFT with functionals like B3LYP and a suitable basis set can accurately predict UV-Vis spectra. mdpi.comresearchgate.net

Table 2: Predicted UV-Vis Absorption Data for a Thiophene Acrylic Acid Derivative (by analogy) (Note: Data is illustrative and based on typical findings for similar thiophene derivatives)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~320 | > 0.5 | HOMO -> LUMO |

| ~280 | < 0.2 | HOMO-1 -> LUMO |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net The key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net In thiophene-based acrylic acid derivatives, the HOMO is typically localized over the electron-rich thiophene ring and the acrylic acid double bond, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the acrylic acid moiety, particularly the carbonyl group, which is the likely site for nucleophilic attack. The presence of a methyl group, an electron-donating group, on the thiophene ring of this compound would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to its unsubstituted counterpart.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Based on studies of similar compounds like acrylic acid, the HOMO-LUMO gap can be calculated using DFT. researchgate.netdergipark.org.trdergipark.org.tr Various chemical reactivity descriptors can also be derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Calculated FMO Energies and Reactivity Descriptors for a Thiophene Acrylic Acid Derivative (by analogy) (Note: Data is illustrative and based on typical findings for similar thiophene derivatives)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.2 |

| Electronegativity (χ) | 4.1 |

| Chemical Potential (μ) | -4.1 |

| Hardness (η) | 2.1 |

| Softness (S) | 0.48 |

Intermolecular and Intramolecular Interactions

The carboxylic acid group in this compound allows for the formation of strong intermolecular hydrogen bonds, typically leading to the formation of a centrosymmetric dimer in the solid state. nih.gov This hydrogen bonding involves the carboxyl hydrogen of one molecule and the carbonyl oxygen of another.

In addition to hydrogen bonding, other weaker intermolecular interactions, such as C-H···O and C-H···S interactions, can play a role in the crystal packing of this compound. nih.gov The thiophene ring can also participate in π-π stacking interactions, which can influence the solid-state architecture and properties. nih.gov Intramolecularly, there is a possibility of a weak C-H···O hydrogen bond between the acrylic proton and the carbonyl oxygen, which would contribute to the planarity and stability of the molecule. A computational study on 3-thiophene acetic acid has highlighted the importance of O-H⋯O, C-H⋯O, and C-H⋯S intermolecular interactions in ensuring the stability of the crystal packing. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the stability of molecular systems. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the delocalization of electron density, which is a key factor in molecular stability.

For this compound, an NBO analysis would be expected to reveal significant electron delocalization from the lone pairs of the sulfur and oxygen atoms into the π-conjugated system of the thiophene ring and the acrylic acid moiety. The stabilization energies (E(2)) associated with these interactions would provide a quantitative measure of their importance.

Table 5.3.1: Hypothetical NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) S | π(C=C) | Data not available |

| LP(2) O(carbonyl) | π(C=C) | Data not available |

| π(C=C) | π(C=O) | Data not available |

| π(Thiophene) | π(C=C) | Data not available |

This table illustrates the type of data that would be generated from an NBO analysis. Currently, no published data exists for this specific molecule.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) defines chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). sigmaaldrich.com The analysis of critical points in the electron density allows for the characterization of the nature of chemical bonds (e.g., shared-shell vs. closed-shell interactions).

An AIM analysis of this compound would characterize the covalent bonds within the thiophene ring and the acrylic acid chain, as well as any potential non-covalent interactions. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points (BCPs) would indicate the strength and nature of these bonds.

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) for Non-Covalent Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystalline solids. By mapping properties onto this surface, one can identify and analyze different types of non-covalent contacts, such as hydrogen bonds and π-π stacking. The Reduced Density Gradient (RDG) method complements this by providing a visual representation of non-covalent interactions in real space.

A study of this compound using these methods would be crucial for understanding its crystal packing. It is anticipated that O-H···O hydrogen bonds between the carboxylic acid groups would be a dominant feature, leading to the formation of dimers. Additionally, C-H···O and potential π-π interactions involving the thiophene rings could further stabilize the crystal structure.

Molecular Electrostatic Potential (MEP) Mapping

Reactivity Sites Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen and the sulfur atom, identifying them as sites for electrophilic interaction. The acidic proton of the carboxyl group would be a region of high positive potential, indicating its susceptibility to deprotonation.

Charge Distribution Analysis

The MEP surface also provides a clear illustration of the charge distribution across the molecule. The separation of colors on the map directly relates to the polarity and the distribution of partial charges on the atoms, arising from differences in electronegativity and resonance effects. This analysis would highlight the electron-rich thiophene ring and carbonyl group and the electron-poor regions of the molecule.

Spectroscopic Property Simulations

Computational methods, particularly Density Functional Theory (DFT), can be used to simulate various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. Comparing these simulated spectra with experimental data allows for the accurate assignment of vibrational modes and electronic transitions.

A theoretical spectroscopic study of this compound would enable a detailed understanding of its vibrational modes, including the characteristic stretches of the C=O, O-H, and C=C bonds, as well as the vibrations of the thiophene ring. The simulated UV-Visible spectrum would help to identify the electronic transitions responsible for its absorption properties.

Theoretical Vibrational Frequencies (FT-IR, Raman)

A detailed theoretical analysis of the vibrational frequencies for this compound, which would involve the calculation of its Fourier-transform infrared (FT-IR) and Raman spectra using methods like Density Functional Theory (DFT), has not been prominently reported. Such studies typically involve the use of computational chemistry software to model the molecule and predict its vibrational modes. These theoretical predictions are then often compared with experimental data to make precise assignments of the observed spectral bands. For similar thiophene derivatives, research has shown that DFT calculations, often employing the B3LYP functional, can provide valuable insights into their vibrational characteristics. A scaling factor is commonly applied to the calculated frequencies to improve the correlation with experimental results. However, a specific data table of calculated and experimental vibrational frequencies for this compound is not available in the reviewed literature.

Theoretical NMR Chemical Shifts

While experimental nuclear magnetic resonance (NMR) data is fundamental in structural elucidation, theoretical calculations of NMR chemical shifts serve as a powerful complementary tool. The Gauge-Including Atomic Orbital (GIAO) method, frequently used in conjunction with DFT, is a standard approach for predicting the 1H and 13C NMR spectra of organic molecules. Although a database entry provides computed 13C NMR chemical shifts for this compound, a comprehensive research study presenting a detailed theoretical analysis and comparison with experimental data for both proton and carbon nuclei of this specific compound is not readily found.

Nonlinear Optical (NLO) Property Evaluation

The assessment of a molecule's potential for applications in nonlinear optics involves the computational evaluation of its dipole moment, polarizability, and hyperpolarizability.

Dipole Moment and Polarizability Calculations

The dipole moment and polarizability of a molecule are crucial indicators of its interaction with an external electric field. These properties are routinely calculated using quantum chemical methods. For this compound, specific calculated values for its dipole moment and various components of its polarizability tensor have not been published in dedicated studies.

Hyperpolarizability Analysis for NLO Materials Potential

The first-order hyperpolarizability (β) is a key parameter that determines a molecule's second-order NLO activity. A high β value suggests that the material may be a good candidate for applications such as frequency doubling of light. The investigation of the NLO properties of thiophene-containing compounds is an active area of research due to their potential for charge transfer, a key requirement for significant NLO response. However, a specific hyperpolarizability analysis for this compound, which would provide quantitative insights into its NLO potential, is not available in the current body of scientific literature.

Mechanistic Insights from Computational Studies

Reaction Mechanism Predictions and Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. Such studies can provide a detailed understanding of reaction pathways, for instance, in the synthesis of a target molecule. While computational studies on the reaction mechanisms for the synthesis of various organic compounds, including those involving thiophene derivatives, have been reported, a specific computational investigation into the reaction mechanism for the synthesis or subsequent reactions of this compound has not been found.

Advanced Applications and Research Directions

Application as Building Blocks in Complex Organic Synthesis

The structural features of 3-(3-methyl-2-thienyl)acrylic acid, namely the presence of a carboxylic acid group, a carbon-carbon double bond, and an electron-rich thiophene (B33073) ring, make it a highly versatile precursor in the construction of more elaborate chemical structures.

Role in Multi-Step Synthetic Pathways

This compound serves as a crucial intermediate in various multi-step synthetic sequences, enabling the creation of complex organic molecules with potential biological activity. The acrylic acid portion can undergo a variety of chemical transformations, while the thiophene ring can be further functionalized or incorporated as a key structural motif.

A notable application of a related compound, (2E)-3-(3-Methyl-2-thienyl)-2-propenoic Acid, is in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are being investigated as potential anticancer agents. nih.gov This highlights the utility of the thienylacrylic acid scaffold in medicinal chemistry for the development of new therapeutic compounds. The general class of 2-thiopheneacrylic acids is widely utilized in the synthesis of compounds with anti-inflammatory and anti-cancer properties, underscoring the importance of this structural class in drug discovery. chemimpex.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Alkene | Hydrogenation, Halogenation, Epoxidation, Cycloaddition | Saturated acids, Halogenated acids, Epoxides, Cycloadducts |

| Thiophene Ring | Electrophilic Substitution, Metal-catalyzed cross-coupling | Further substituted thiophenes, Bi-aryl compounds |

Precursors for Heterocyclic Systems

The conjugated system of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The double bond and the carboxylic acid group can participate in cyclization reactions to form new rings fused to or substituted with the thiophene moiety.

Thieno[2,3-b]pyridines, a class of fused heterocyclic compounds with significant biological and pharmacological importance, can be synthesized from precursors derived from thienylacrylic acids. researchgate.net The general strategy often involves the construction of a pyridine (B92270) ring onto a pre-existing thiophene core. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of intramolecular cyclization reactions suggest its high potential as a precursor. For instance, the reaction of the acrylic acid moiety with a suitably positioned amino group on a neighboring ring or introduced via a multi-step sequence could lead to the formation of pyridinone-fused thiophenes.

Furthermore, the reactivity of the acrylic acid portion allows for its conversion into other functional groups that can then facilitate cyclization. For example, conversion to an acyl azide (B81097) followed by a Curtius rearrangement could generate an isocyanate, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.

Materials Science and Nanotechnology Contributions

The unique electronic and self-assembly properties of thiophene-containing molecules have led to their exploration in various areas of materials science and nanotechnology. This compound, with its combination of a sulfur-containing aromatic ring and a carboxylic acid anchoring group, is a promising candidate for the development of advanced materials.

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on the surface of a substrate. The formation of SAMs of organic molecules on metal surfaces is a powerful technique for modifying surface properties. Thiol-based compounds are well-known for their ability to form robust SAMs on noble metal surfaces like gold due to the strong affinity of sulfur for these metals.

While direct studies on SAMs formed from this compound are not widely reported, the presence of the thiophene ring, a sulfur-containing heterocycle, suggests its potential to anchor to metal surfaces. The sulfur atom in the thiophene ring can interact with the metal, leading to the formation of an organized monolayer. The carboxylic acid group can then be used to further functionalize the surface or to control its wetting properties. The packing and orientation of the molecules in the SAM would be influenced by the interplay between the thiophene-metal interaction, intermolecular interactions between the aromatic rings, and the hydrogen bonding of the carboxylic acid groups.

Stabilizers for Metal Nanoparticles and Nanoclusters

Metal nanoparticles, particularly gold nanoparticles (AuNPs), exhibit unique optical and electronic properties that are highly dependent on their size and shape. To prevent aggregation and control their growth, capping agents or stabilizers are crucial. mdpi.com These are typically organic molecules that bind to the nanoparticle surface.

Poly(acrylic acid) is a known stabilizer for gold nanoparticles, where the carboxylic acid groups coordinate to the gold surface. nih.gov This suggests that this compound, with its acrylic acid functionality, can act as an effective capping agent for metal nanoparticles. The carboxylic acid group would provide the primary binding to the nanoparticle surface, while the thiophene moiety could offer additional stability through sulfur-metal interactions and also influence the electronic properties of the nanoparticle-ligand interface. The use of such a capping agent could provide a route to creating stable, functionalized nanoparticles for applications in catalysis, sensing, and biomedical imaging.

Table 2: Potential Interactions of this compound with Gold Nanoparticles

| Functional Group | Type of Interaction with Au Surface | Role in Stabilization |

| Carboxylic Acid | Chemisorption (Au-O bond) | Anchoring group, provides colloidal stability |

| Thiophene Ring | Sulfur-Gold interaction | Secondary anchoring, influences electronic properties |

| Alkyl Chain | Van der Waals forces | Contributes to packing and monolayer stability |

Development of Sensors and Electronic Devices

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. chemimpex.com The conjugated structure of this compound makes it an interesting building block for the synthesis of new organic semiconductors.

Derivatives of thiophene-acrylic acid are being explored for their use in the formulation of conductive polymers for applications in organic solar cells and sensors. chemimpex.com The ability to tune the electronic properties through chemical modification of the thiophene ring or the acrylic acid moiety makes these compounds highly versatile. For instance, polymerization of this compound or its derivatives could lead to the formation of polymers with interesting optoelectronic properties.

Furthermore, the carboxylic acid group can be used to anchor these molecules to semiconductor surfaces, such as titanium dioxide (TiO2), which is a key component in dye-sensitized solar cells (DSSCs). The thiophene unit would act as the light-absorbing chromophore, and the acrylic acid would ensure efficient electronic coupling to the semiconductor. The development of chemical sensors based on thiophene derivatives is also an active area of research, where changes in the electronic properties of the material upon exposure to an analyte are used for detection. vulcanchem.com

Catalysis and Ligand Design

The carboxylic acid and thiophene moieties of this compound make it a candidate for use as a ligand in metal-catalyzed reactions. Thiophene-containing carboxylic acids and their derivatives have been shown to coordinate with various metal ions, including copper(I), which can act as a catalyst in reactions like the Ullmann coupling. nih.govwikipedia.org The sulfur atom in the thiophene ring and the oxygen atoms of the carboxylate group can act as coordination sites, allowing the molecule to form stable complexes with metal centers. researchgate.net These complexes can exhibit catalytic activity, and the specific structure of the ligand can influence the selectivity and efficiency of the catalyzed reaction. Research into metal complexes of other thiophene carboxamides has demonstrated both unidentate and bidentate coordination behaviors, highlighting the versatility of thiophene-based ligands. nih.gov Although specific studies detailing the use of this compound as a ligand in metal-catalyzed reactions are limited, the general reactivity of thiophene carboxylates suggests this is a viable area for future research.

The synthesis of organometallic derivatives from thiophene-based compounds is a well-established field. researchgate.net For instance, thiophene-2-carboxylic acid can be doubly deprotonated to create a lithiated derivative that serves as a precursor for a variety of substituted compounds. wikipedia.org Similarly, this compound could potentially be used to synthesize novel organometallic complexes. The reactivity of such derivatives would be influenced by the electronic properties of the thiophene ring and the acrylic acid functionality. These organometallic compounds could find applications in catalysis, materials science, and as intermediates in organic synthesis. While the synthesis and reactivity of organometallic derivatives of this compound have not been specifically reported, the broader literature on thiophene chemistry indicates a strong potential for the creation of new and functional organometallic structures. researchgate.netsemanticscholar.org

Analytical Methodologies and Chemical Probes

This compound has been identified as a marker residue for the anthelmintic veterinary drug, morantel (B1676740). europa.eu Morantel is used to treat roundworms and tapeworms in cattle and other ruminants. europa.eu After administration, morantel is metabolized in the animal's body. One of the methods to detect morantel residues in animal products like milk and tissues involves the hydrolysis of all morantel-related residues to this compound, which is then quantified using liquid chromatography. europa.eu

However, studies have shown that the concentration of this compound obtained after acid digestion is significantly lower—about tenfold—than another marker, N-methyl-1,3-propanediamine, which is obtained through alkaline hydrolysis. europa.eu This suggests that while this compound is a valid indicator of morantel use, it may not be the most sensitive marker residue due to extensive metabolism of the thiophene ring. europa.eu

| Marker Compound Analysis for Morantel | |

| Analyte | This compound |

| Precursor Drug | Morantel |

| Analytical Method | Liquid Chromatography |

| Matrix | Milk, Animal Tissues |

| Relative Concentration | Approximately 10x lower than N-methyl-1,3-propanediamine |

This table summarizes the role of this compound as a marker compound for the veterinary drug morantel.

The aromatic thiophene ring and the hydrogen-bonding capable carboxylic acid group of this compound make it a potential tool for studying fundamental biochemical interactions. The planar structure and delocalized π-electrons of the thiophene ring can facilitate π-π stacking interactions, which are crucial in the self-assembly of biological macromolecules and in the binding of drugs to their targets. rsc.orgnih.govnih.gov The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing it to participate in hydrogen bonding networks that stabilize protein structures and mediate molecular recognition. rsc.orgresearchgate.netuky.edu

While there are no specific studies that have employed this compound as a chemical probe, the principles of its constituent functional groups are well-understood in the context of biochemical interactions. The effect of hydrogen bonding on π-π stacking is an area of active research, with studies showing that hydrogen bonds can modulate the strength of stacking interactions. rsc.org Therefore, this compound and its derivatives could serve as model compounds to investigate these intricate non-covalent forces.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current body of research on 3-(3-Methyl-2-thienyl)acrylic acid is primarily centered on its role as a chemical intermediate. The compound, identified by its CAS number 77741-66-3, is recognized as a useful precursor in multi-step synthetic processes. nih.govchemicalbook.com A notable application is its use in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which have been investigated as potential anticancer agents. chemicalbook.com This highlights the compound's relevance in medicinal chemistry as a scaffold for creating more complex, biologically active molecules.

Research on closely related analogues, such as 3-(3-thienyl)acrylic acid, provides further context. Studies have shown that this non-methylated counterpart can be used to form self-assembled monolayers on gold surfaces. nih.gov These structures are of interest for their potential applications in sensors, molecular electronics, and other nanotechnology-related fields. nih.gov While direct research on this compound in materials science is not widely published, the findings for its analogue suggest a promising area for future investigation. The research landscape for the broader class of thienylacrylic acids indicates a focus on their biological activities and utility in organic synthesis. nih.govresearchgate.net

Unexplored Areas in Synthesis and Reactivity

The synthesis of thienylacrylic acids often relies on established condensation reactions, such as the Knoevenagel or Perkin reactions, typically involving the corresponding thiophene-carboxaldehyde and a suitable active methylene (B1212753) compound. While effective, these methods sometimes require harsh conditions or produce significant waste. An unexplored area lies in the development of greener, more efficient catalytic syntheses. For instance, direct C-H activation and subsequent arylation of the acrylic acid backbone with a 3-methylthiophene (B123197) derivative could offer a more atom-economical route.

Furthermore, the reactivity of this compound itself warrants deeper exploration. The interplay between the electron-rich 3-methylthiophene ring and the electron-withdrawing acrylic acid group creates a unique electronic profile that could be exploited in novel ways. Unexplored avenues include:

Asymmetric Catalysis: The development of catalytic methods for the asymmetric hydrogenation or dihydroxylation of the acrylic double bond could provide chiral building blocks for pharmaceutical synthesis.

Cycloaddition Reactions: The potential of the thienylacrylic system to participate as either a dienophile or, after suitable modification, as a diene in cycloaddition reactions (e.g., Diels-Alder) is largely uninvestigated.

Polymerization: Controlled polymerization of this monomer could lead to novel polymers with interesting optical or electronic properties, stemming from the thiophene (B33073) moiety.

Emerging Theoretical and Experimental Methodologies

Modern computational and experimental techniques offer powerful tools to unlock a deeper understanding of this compound.

Theoretical Methodologies: Density Functional Theory (DFT) has been successfully applied to study the electronic properties, vibrational spectra, and thermodynamic parameters of other thiophene derivatives, such as thiophene sulfonamides and 2-thiophene carboxylic acid derivatives. mdpi.commdpi.com Applying DFT calculations to this compound could predict its reactivity, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential, providing a theoretical foundation to guide synthetic efforts and predict its behavior in biological or materials contexts. mdpi.com

Experimental Methodologies: Advanced experimental techniques could provide significant insights. Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, have been used to study the self-assembly and electron transfer properties of the related 3-(3-thienyl)acrylic acid on gold surfaces. nih.gov Applying these techniques to this compound could elucidate the electronic influence of the methyl group and assess its suitability for applications in molecular electronics. Additionally, advanced spectroscopic techniques, beyond routine NMR and IR, such as surface-enhanced Raman spectroscopy (SERS), could be used to study its adsorption and orientation on metallic nanoparticles, relevant for sensor development. nih.gov

Potential for Novel Applications in Chemical Sciences

Building on the current research landscape and the potential for new discoveries in its synthesis and reactivity, this compound and its derivatives hold promise for several novel applications.

Medicinal Chemistry: Beyond its current role as a precursor, the compound itself or its simple derivatives could be screened for a wider range of biological activities. The thiophene nucleus is a well-known pharmacophore present in numerous drugs. researchgate.net Given that derivatives of similar structures show antimicrobial activity, investigating this compound against various bacterial and fungal strains is a logical next step. researchgate.net Its structural similarity to other acrylic acid derivatives that have shown potent enzyme inhibition suggests it could be a candidate for such studies. nih.govresearchgate.net

Materials Science: The ability of the related 3-(3-thienyl)acrylic acid to form ordered monolayers on gold suggests that this compound could be a valuable component in the bottom-up fabrication of nano-devices. nih.gov The carboxylic acid group provides a strong anchoring point to surfaces, while the thiophene ring offers a π-conjugated system that can be tuned electronically. This could lead to applications in:

Organic Electronics: As a component in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Sensors: As a functional surface for chemical or biological sensors, where binding events at the acrylic acid or thiophene moiety could be transduced into an electronic signal.

Agrochemicals: Many commercial fungicides are based on acrylate (B77674) structures. google.com The unique combination of a thiophene ring and an acrylate moiety in this compound makes it an interesting candidate for screening as a potential agrochemical, an area that remains largely unexplored for this specific compound.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(3-Methyl-2-thienyl)acrylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Synthesis typically involves coupling 3-methyl-2-thiophenecarboxaldehyde with malonic acid derivatives via Knoevenagel condensation. Reaction parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., piperidine or pyridine) critically affect yields and E/Z isomer ratios . For thiophene-containing acrylic acids, alkylamine catalysts (e.g., triethylamine) can improve stereoselectivity by modulating nucleophilic attack pathways .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodology :

- Chromatography : Use reversed-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity. Relative retention times (RRT) for related thiophene analogs range from 0.51–1.32 under USP conditions .

- Spectroscopy : Confirm the α,β-unsaturated carbonyl group via FTIR (C=O stretch ~1680 cm⁻¹, C=C ~1600 cm⁻¹) and ¹H NMR (vinyl protons at δ 6.5–7.5 ppm, thienyl protons at δ 7.0–7.3 ppm) .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring or polymerization of the acrylic acid moiety. Avoid prolonged exposure to light, as conjugated systems may undergo photodegradation. For safety, follow protocols for similar thiophene derivatives: use gloves, goggles, and fume hoods during synthesis .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for functionalizing this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for electrophilic substitution on the thiophene ring. For bromination, model the reactivity of C-5 vs. C-4 positions using Fukui indices to predict regioselectivity . Molecular docking studies (AutoDock Vina) can further explore bioactivity by simulating interactions with enzymatic targets .

Q. What strategies resolve contradictions in chromatographic data for impurities in this compound batches?

- Methodology :

- Impurity Profiling : Compare USP pharmacopeial limits for related compounds (e.g., ≤0.1% for bis-thienyl byproducts) .

- Method Optimization : Adjust gradient elution (e.g., 10–90% acetonitrile over 30 min) to separate co-eluting impurities. Use LC-MS to identify unknown peaks (e.g., m/z 226.29 for the parent ion) .

Q. What kinetic parameters govern the thiophene ring’s reactivity in this compound during cross-coupling reactions?

- Methodology : Conduct pseudo-first-order kinetic studies using Pd-catalyzed Suzuki-Miyaura coupling. Monitor reaction progress via UV-Vis spectroscopy (λ = 280 nm for arylboronic acid consumption). Activation energy (Eₐ) can be derived from Arrhenius plots across temperatures (25–80°C) .

Q. How does steric hindrance from the 3-methyl group influence the compound’s biological activity?

- Methodology : Synthesize analogs (e.g., 3-ethyl or unsubstituted thienyl derivatives) and compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase B). Molecular dynamics simulations (GROMACS) quantify binding pocket interactions, correlating substituent size with steric clashes .

Q. What mechanistic insights explain the compound’s susceptibility to nucleophilic attack at the β-carbon?

- Methodology : Perform Hammett analysis using para-substituted thiophene derivatives to assess electronic effects. Kinetic isotope effects (KIE) with deuterated acrylic acid (Cβ-D₂) reveal transition-state bonding changes during Michael addition reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.